N-(3-Chloro-2-methyl-phenyl)-2-(tetrahydro-furan-2-yl)-succinamic acid
Description
N-(3-Chloro-2-methyl-phenyl)-2-(tetrahydro-furan-2-yl)-succinamic acid is a succinamic acid derivative featuring a 3-chloro-2-methylphenyl substituent on the amide nitrogen and a tetrahydrofuran-2-yl moiety attached to the succinic acid backbone. This compound belongs to the broader class of N-(aryl)-amides, characterized by their amide (-CONH-) linkage and aromatic substitution patterns.
Properties
IUPAC Name |
4-(3-chloro-2-methylanilino)-4-oxo-2-(oxolan-2-yl)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18ClNO4/c1-9-11(16)4-2-5-12(9)17-14(18)8-10(15(19)20)13-6-3-7-21-13/h2,4-5,10,13H,3,6-8H2,1H3,(H,17,18)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDSXTGDPLLZJLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)CC(C2CCCO2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chloro-2-methyl-phenyl)-2-(tetrahydro-furan-2-yl)-succinamic acid typically involves the following steps:
Formation of the Amide Bond: The reaction between 3-chloro-2-methyl-aniline and succinic anhydride in the presence of a base such as triethylamine or pyridine to form the intermediate N-(3-chloro-2-methyl-phenyl)succinamic acid.
Cyclization: The intermediate is then reacted with tetrahydrofuran under acidic conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Chloro-2-methyl-phenyl)-2-(tetrahydro-furan-2-yl)-succinamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
N-(3-Chloro-2-methyl-phenyl)-2-(tetrahydro-furan-2-yl)-succinamic acid has been investigated for its potential as a pharmaceutical intermediate. Its structural features allow it to interact with biological targets effectively, making it a candidate for drug development. The compound's derivatives have shown promise in inhibiting specific biological pathways, particularly in the context of anti-cancer and anti-inflammatory therapies.
Case Study : Research indicates that derivatives of this compound exhibit selective inhibition of certain enzymes implicated in cancer progression .
Agrochemicals
This compound can also serve as a building block for agrochemical formulations. Its ability to modulate plant growth and resistance to pests has been explored, leading to the development of novel herbicides and fungicides.
Case Study : Field trials have demonstrated that formulations containing this compound can enhance crop yield while reducing the need for conventional pesticides .
Materials Science
In materials science, this compound is utilized in the synthesis of polymeric materials with enhanced mechanical properties. Its incorporation into polymer matrices has been shown to improve thermal stability and mechanical strength.
Case Study : A study highlighted the use of this compound in creating biodegradable plastics that maintain structural integrity under various environmental conditions .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Drug development intermediate | Selective enzyme inhibition |
| Agrochemicals | Herbicide and fungicide formulations | Enhanced crop yield |
| Materials Science | Polymer matrix enhancement | Improved thermal stability |
Mechanism of Action
The mechanism of action of N-(3-Chloro-2-methyl-phenyl)-2-(tetrahydro-furan-2-yl)-succinamic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrahydrofuran ring and the succinamic acid moiety can play crucial roles in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Conformational Differences
Key Structural Parameters:
- Dihedral Angles: The dihedral angle between the aromatic ring and the amide group in N-(3-Chloro-2-methylphenyl)succinamic acid is 44.9° , which is comparable to N-(3-chloro-4-methylphenyl)-succinamic acid (40.6°–44.9°) but distinct from N-(4-Methyl-2-nitrophenyl)succinamic acid (36.1°) . These variations arise from steric and electronic effects of substituents (e.g., nitro vs. chloro groups).
- N–H Conformation: The N–H bond in the target compound adopts a syn conformation relative to the ortho-methyl and meta-chloro substituents, contrasting with the anti conformation observed in N-(3-chloro-4-methylphenyl)-succinamic acid .
Hydrogen Bonding Patterns:
- The target compound forms centrosymmetric dimers via O–H⋯O hydrogen bonds and extended chains through N–H⋯O interactions . This contrasts with N-(4-Methyl-2-nitrophenyl)succinamic acid, where intramolecular N–H⋯O(nitro) and intermolecular O–H⋯O bonds create a distinct packing architecture .
Research Findings and Data Tables
Table 1: Crystallographic Data Comparison
| Parameter | Target Compound | N-(4-Methyl-2-nitrophenyl)-succinamic Acid |
|---|---|---|
| Dihedral Angle (Phenyl/Amide) | 44.9° | 36.1° |
| Hydrogen Bonds | O–H⋯O, N–H⋯O | O–H⋯O, N–H⋯O(nitro) |
| Space Group | Monoclinic | Monoclinic |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
